molecular formula C11H19NO3S B3416627 Captopril Ethyl Ester CAS No. 86938-12-7

Captopril Ethyl Ester

Cat. No.: B3416627
CAS No.: 86938-12-7
M. Wt: 245.34 g/mol
InChI Key: NWMWMMRSHRHWMV-BDAKNGLRSA-N
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Description

Captopril Ethyl Ester is a derivative of captopril, which is a well-known angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure. This compound is synthesized to enhance the pharmacokinetic properties of captopril, such as its absorption and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Captopril Ethyl Ester can be synthesized through esterification of captopril with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group of captopril to the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Captopril Ethyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form (captopril) in the presence of water and an acid or base catalyst.

    Oxidation: The thiol group in this compound can be oxidized to form disulfides.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Captopril and ethanol.

    Oxidation: Disulfide derivatives of this compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Captopril Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential to enhance the delivery of captopril in biological systems.

    Medicine: Explored for its improved pharmacokinetic properties compared to captopril, potentially leading to better therapeutic outcomes.

    Industry: Used in the development of new formulations of antihypertensive drugs.

Mechanism of Action

Captopril Ethyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Similar Compounds

    Captopril: The parent compound, used widely for hypertension and heart failure.

    Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

    Lisinopril: A long-acting angiotensin-converting enzyme inhibitor.

Uniqueness

Captopril Ethyl Ester is unique due to its ester group, which enhances its pharmacokinetic properties, such as absorption and bioavailability, compared to captopril. This makes it a promising candidate for improved therapeutic formulations.

Properties

IUPAC Name

ethyl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-3-15-11(14)9-5-4-6-12(9)10(13)8(2)7-16/h8-9,16H,3-7H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMWMMRSHRHWMV-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C(C)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176490
Record name 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86938-12-7
Record name 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86938-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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